(1-ethylcyclopentyl)methanol
Description
(1-Ethylcyclopentyl)methanol is a secondary alcohol characterized by a cyclopentane ring substituted with an ethyl group at the 1-position and a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C8H16O, distinguishing it from simpler cyclopentanol derivatives. Key spectroscopic data includes ¹H NMR signals at 3.68 ppm (broad singlet, hydroxyl proton) and 3.34 ppm (singlet, -CH2OH), alongside complex multiplet signals for the cyclopentyl and ethyl groups . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.
Properties
CAS No. |
783305-71-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
Industrial production of (1-ethylcyclopentyl)methanol may involve catalytic hydrogenation of (1-ethylcyclopentyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (1-ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of (1-ethylcyclopentyl)methanol can lead to the formation of (1-ethylcyclopentyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1-ethylcyclopentyl)methyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: (1-Ethylcyclopentyl)ketone.
Reduction: (1-Ethylcyclopentyl)methane.
Substitution: (1-Ethylcyclopentyl)methyl chloride.
Scientific Research Applications
(1-Ethylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studying cell function and signal transduction pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-ethylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the compound may influence signal transduction pathways by modulating the activity of enzymes involved in these processes.
Comparison with Similar Compounds
Substituent Variations: Ethyl vs. Methyl Groups
The substitution pattern on the cyclopentane ring significantly influences physicochemical properties and reactivity:
Functional Group Derivatives: Alcohols vs. Esters
Functional group modifications alter reactivity and applications:
- Reactivity: The hydroxyl group in (1-ethylcyclopentyl)methanol enables esterification (e.g., methacrylate synthesis) , while oxalate esters () may serve as crosslinking agents.
- Stability: Methanol derivatives are prone to oxidation, whereas esters exhibit greater hydrolytic stability under acidic/basic conditions.
Structural Analogues: Ring Size and Functionalization
Comparing cyclopentyl vs. cyclobutyl systems:
- The hydroxyl proton in the cyclobutyl analog appears downfield (2.41 ppm) due to reduced hydrogen bonding .
- Biological Activity : Cyclopentyl derivatives are preferred in drug design for balanced stability and bioavailability, whereas cyclobutyl systems are less common due to synthetic challenges.
Amino-Functionalized Derivatives
Introduction of an aminomethyl group () adds nucleophilic character:
| Compound | Functionalization | Potential Use |
|---|---|---|
| [1-(Aminomethyl)cyclopentyl]methanol | -CH2NH2 | Chelating agents, peptide mimics |
- Reactivity: The amino group enables Schiff base formation or coordination chemistry, expanding utility in catalysis or metal-organic frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
